molecular formula C12H11N3OS B6619210 N-[4-(2-Pyrazinylthio)phenyl]acetamide CAS No. 878416-78-5

N-[4-(2-Pyrazinylthio)phenyl]acetamide

Cat. No. B6619210
CAS RN: 878416-78-5
M. Wt: 245.30 g/mol
InChI Key: NMVRTRYABSAFGC-UHFFFAOYSA-N
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Description

N-[4-(2-Pyrazinylthio)phenyl]acetamide (NPTA) is a novel, highly versatile organic compound that has a wide range of applications in various scientific fields. NPTA is a derivative of acetamide, a type of amide, and is composed of several nitrogen, sulfur, and carbon atoms. It has been used in a variety of research applications, including drug design, drug delivery, and biochemistry, due to its unique properties.

Scientific Research Applications

N-[4-(2-Pyrazinylthio)phenyl]acetamide has been used in a variety of scientific research applications, such as drug design, drug delivery, and biochemistry. In drug design, N-[4-(2-Pyrazinylthio)phenyl]acetamide has been used to create novel drug compounds by altering its structure and properties. In drug delivery, N-[4-(2-Pyrazinylthio)phenyl]acetamide has been used to create nanoparticles and other delivery systems for drug molecules. In biochemistry, N-[4-(2-Pyrazinylthio)phenyl]acetamide has been used in enzyme inhibition studies and as a model for protein-ligand interactions.

Mechanism of Action

N-[4-(2-Pyrazinylthio)phenyl]acetamide acts as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme and blocks the enzyme’s catalytic activity, thus preventing the enzyme from performing its function.
Biochemical and Physiological Effects
N-[4-(2-Pyrazinylthio)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and phosphatases. It has also been shown to affect the activity of certain hormones, such as cortisol, and to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-[4-(2-Pyrazinylthio)phenyl]acetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. It is also relatively stable, with a long shelf-life. However, it is not suitable for use in vivo, as it is rapidly metabolized by the body.

Future Directions

There are a variety of potential future directions for N-[4-(2-Pyrazinylthio)phenyl]acetamide research. One possibility is to further explore its potential as an enzyme inhibitor, as it has already been shown to be effective in inhibiting several enzymes. Another possibility is to explore its potential as a drug delivery system, as it can form nanoparticles and other delivery systems for drug molecules. Additionally, N-[4-(2-Pyrazinylthio)phenyl]acetamide could be further studied for its potential effects on hormones and neurotransmitters. Finally, N-[4-(2-Pyrazinylthio)phenyl]acetamide could be studied for its potential use in drug design, as it has already been shown to be highly versatile in altering its structure and properties.

Synthesis Methods

N-[4-(2-Pyrazinylthio)phenyl]acetamide is synthesized by a two-step reaction. In the first step, an aryl halide is reacted with a primary amine to form an aryl amine. In the second step, the aryl amine is reacted with a thioacid to form N-[4-(2-Pyrazinylthio)phenyl]acetamide. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 70°C.

properties

IUPAC Name

N-(4-pyrazin-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-9(16)15-10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVRTRYABSAFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284765
Record name N-[4-(2-Pyrazinylthio)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878416-78-5
Record name N-[4-(2-Pyrazinylthio)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878416-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Pyrazinylthio)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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